molecular formula C25H28N6O2 B2635186 7-benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 839680-37-4

7-benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2635186
CAS No.: 839680-37-4
M. Wt: 444.539
InChI Key: XEMSRLPOPZUSIG-UHFFFAOYSA-N
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Description

This compound belongs to the purine-2,6-dione family, characterized by a bicyclic purine core modified with a benzyl group at position 7, methyl groups at positions 1 and 3, and a 4-phenylpiperazinyl-methyl substituent at position 6. Its synthesis likely involves multi-step protocols, as seen in analogous purine derivatives, where key intermediates are functionalized via nucleophilic substitutions or coupling reactions .

Properties

IUPAC Name

7-benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c1-27-23-22(24(32)28(2)25(27)33)31(17-19-9-5-3-6-10-19)21(26-23)18-29-13-15-30(16-14-29)20-11-7-4-8-12-20/h3-12H,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMSRLPOPZUSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.

    Substitution Reactions:

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The applications of 7-benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be categorized into several key areas:

Pharmacological Research

This compound has been studied for its potential as a therapeutic agent in various medical conditions. Its interactions with specific receptors and enzymes suggest applications in:

  • Neurological Disorders : The piperazine component may influence neurotransmitter systems, making it a candidate for research into treatments for depression or anxiety.
  • Cancer Therapy : Preliminary studies indicate that purine derivatives can exhibit anti-tumor properties by interfering with nucleic acid metabolism.

Biochemical Studies

Research involving this compound often focuses on understanding its mechanism of action at the molecular level. Investigations include:

  • Enzyme Inhibition : Studies have shown that it may inhibit certain enzymes involved in purine metabolism, potentially leading to therapeutic benefits in metabolic disorders.
  • Receptor Modulation : The compound's ability to bind to various receptors could lead to novel treatments for conditions influenced by receptor activity.

Case Studies and Research Findings

Several studies have highlighted the biological activities of 7-benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione:

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited significant anxiolytic effects in animal models. These findings suggest potential applications in treating anxiety disorders.

Case Study 2: Anticancer Activity

Research conducted on purine derivatives indicated that they could inhibit the proliferation of cancer cells in vitro. This study specifically noted the compound's ability to induce apoptosis in human cancer cell lines.

Comparison with Related Compounds

The following table compares 7-benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione with structurally similar compounds:

Compound NameChemical FormulaKey Features
7-BenzyltheophyllineC13H12N4O2C_{13}H_{12}N_{4}O_{2}Related to caffeine; different pharmacological effects
1-Benzyl-3-methylxanthineC13H12N4O3C_{13}H_{12}N_{4}O_{3}Known for stimulant properties
7-BenzylxanthineC13H12N4O2C_{13}H_{12}N_{4}O_{2}Exhibits anti-inflammatory effects

Mechanism of Action

The mechanism of action of 7-benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Piperazine Moiety

A critical structural distinction lies in the piperazine ring’s substitution. The target compound features a 4-phenylpiperazinyl group, while close analogs, such as 7-benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione (RN: 797028-10-5), bear a 4-methylpiperazinyl group .

Impact of Benzyl vs. Alkyl Substituents

The 7-benzyl group distinguishes this compound from simpler purine-2,6-diones, such as 1-alkyl-3-methyl-8-(piperazin-1-yl) derivatives .

Comparison with Thiopyrano-Pyrazinone Derivatives

Although structurally distinct, thiopyrano-pyrazinone derivatives (e.g., 6-aryl-6,7-dihydro-8H-thiopyrano[2,3-b]pyrazin-8-ones) share functional similarities due to aryl and heterocyclic substituents . Both classes exhibit tunable electronic properties via aryl group modifications, but purine-2,6-diones offer a more rigid scaffold, which may enhance binding specificity.

Physicochemical and Electrochemical Properties

Solubility and Lipophilicity

The 4-phenylpiperazinyl group likely reduces aqueous solubility compared to methylpiperazinyl analogs. However, the benzyl group may counterbalance this by introducing moderate hydrophobicity (logP ~2–3), as inferred from structurally related purines .

pH-Dependent Electrochemical Behavior

Purine derivatives, including theophylline and caffeine, exhibit pH-sensitive oxidation peaks on glassy carbon electrodes . For the target compound, the electron-rich benzyl and phenylpiperazinyl groups may shift oxidation potentials to lower voltages compared to unsubstituted purines, influencing redox stability in physiological environments.

Data Table: Key Structural and Inferred Properties

Compound Name Substituent at Position 8 logP (Predicted) Solubility (mg/mL) Potential Bioactivity
Target Compound 4-Phenylpiperazinyl-methyl ~2.8 <0.1 (aqueous) A₂A antagonist, CNS-penetrant
RN: 797028-10-5 4-Methylpiperazinyl-methyl ~2.1 ~0.5 (aqueous) Peripheral PDE inhibitor
1-Alkyl-3-methyl-8-(piperazinyl) purine Piperazinyl-methyl ~1.5 >1.0 (aqueous) Broad-spectrum adenosine ligand

Biological Activity

7-benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione (commonly referred to as BDM-PP) is a complex organic compound belonging to the class of substituted purines. Its unique structure combines a purine core with a piperazine moiety and a benzyl group, suggesting potential pharmacological properties. This article explores the biological activity of BDM-PP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

BDM-PP has the following chemical formula: C18H23N6O2C_{18}H_{23}N_{6}O_{2} with a molecular weight of approximately 355.41 g/mol. The compound's structure can be represented as follows:

InChI InChI 1S C18H22N6O2 c1 21 15 14 16 25 22 2 18 21 26 24 12 13 6 4 3 5 7 13 17 20 15 23 10 8 19 9 11 23 h3 7 19H 8 12H2 1 2H3 p 1\text{InChI }\text{InChI 1S C18H22N6O2 c1 21 15 14 16 25 22 2 18 21 26 24 12 13 6 4 3 5 7 13 17 20 15 23 10 8 19 9 11 23 h3 7 19H 8 12H2 1 2H3 p 1}

Mechanisms of Biological Activity

BDM-PP exhibits various biological activities primarily due to its interaction with multiple biological targets:

1. Central Nervous System Effects
The piperazine component is known for its influence on neurotransmitter systems. BDM-PP may act as a modulator for serotonin and dopamine receptors, potentially offering therapeutic benefits in psychiatric disorders.

2. Antitumor Activity
Research indicates that BDM-PP may possess cytotoxic effects against various cancer cell lines. A study demonstrated its ability to inhibit proliferation in MCF-7 (breast cancer) cells through apoptosis induction mechanisms .

3. Anti-inflammatory Properties
BDM-PP has shown promise in reducing inflammation markers in vitro. Its structural similarity to known anti-inflammatory agents suggests it could inhibit pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have investigated the biological activity of BDM-PP:

StudyFindings
In vitro Cytotoxicity Assay BDM-PP exhibited significant cytotoxicity against MCF-7 cells compared to control groups .
Neuropharmacological Evaluation The compound demonstrated anxiolytic effects in animal models, indicating potential use in anxiety disorders .
Anti-inflammatory Testing Inflammation assays revealed that BDM-PP reduced TNF-alpha levels significantly in cultured macrophages .

Comparative Analysis

The following table compares BDM-PP with structurally similar compounds regarding their biological activities:

Compound NameChemical FormulaKey Biological Activity
BDM-PP C18H23N6O2C_{18}H_{23}N_{6}O_{2}Antitumor, anti-inflammatory
7-benzyltheophylline C7H8N4O2C_{7}H_{8}N_{4}O_{2}Stimulant effects
1,7-Dimethylpurine C7H8N4C_{7}H_{8}N_{4}Less complex interactions

Q & A

Q. What strategies mitigate metabolic instability in preclinical studies?

  • Methodology :
  • Microsomal stability assays : Identify metabolic hotspots (e.g., piperazine N-demethylation) using liver microsomes and NADPH .
  • Deuterium incorporation : Replace labile hydrogen atoms with deuterium at metabolically vulnerable positions .
  • Prodrug design : Mask polar groups (e.g., esterification of carboxylic acids) to enhance oral bioavailability .

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